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Introduction
Simple Sequence Repeats (SSRs), also known as microsatellites, are short tandem repeats of

1-6 nucleotides that are abundantly distributed throughout the genomes of most eukaryotic

organisms.[1][2] The high degree of polymorphism in the number of repeat units at a given

SSR locus makes them powerful genetic markers.[1] SSR analysis is widely applied in various

fields, including genetic diversity studies, population structure analysis, gene mapping, cell line

authentication, and marker-assisted breeding.[1][3][4]

Capillary electrophoresis (CE) is an advanced analytical technique that separates charged

molecules, such as DNA, with high resolution and sensitivity.[5] When applied to SSR analysis,

CE allows for the precise sizing of fluorescently labeled PCR amplicons, enabling the

discrimination of alleles that may differ by only a single repeat unit.[6] This protocol details a

robust method for SSR fragment analysis using fluorescently labeled primers and subsequent

separation on a capillary electrophoresis system.

Principle of the Method
The methodology is based on the polymerase chain reaction (PCR) to amplify specific SSR loci

from a genomic DNA template.[1] A pair of primers flanking the SSR region is used, with one
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primer of the pair being covalently linked to a fluorescent dye.[3][7] This ensures that the

resulting PCR products are fluorescently labeled.

Due to the polymorphic nature of SSRs, the length of the amplified fragments will vary between

individuals depending on the number of repeat units they possess at that locus.[1] These

fluorescently labeled fragments are then mixed with an internal size standard, which consists of

a known set of DNA fragments labeled with a different fluorescent dye.[3]

The mixture is injected into a capillary filled with a polymer matrix and subjected to an electric

field.[5] The negatively charged DNA fragments migrate towards the anode at different rates

based on their size; smaller fragments move faster than larger ones.[8] A laser excites the

fluorescent dyes as the fragments pass a detection window, and a detector records the emitted

fluorescence. Specialized software processes this data to generate an electropherogram,

where fragment size is precisely calculated by comparing the migration time of the sample

fragments to that of the internal size standard.[2][9]

Experimental Workflow
The overall workflow for SSR fragment analysis is a multi-step process from sample acquisition

to data interpretation.
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Caption: Overall experimental workflow for SSR fragment analysis.

Materials and Reagents
Equipment:

Thermal Cycler
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Capillary Electrophoresis DNA Analyzer (e.g., Applied Biosystems series)

Microcentrifuge

Plate Centrifuge

Vortex Mixer

Pipettes (P1000, P200, P20, P10)

96-well PCR plates

Reagents and Consumables:

Genomic DNA extraction kit (e.g., CTAB method or commercial kit)

Nuclease-free water

PCR Master Mix (e.g., Platinum™ II Hot-Start PCR Master Mix)[3]

SSR Primers (one primer per pair 5'-labeled with a fluorescent dye such as 6-FAM, VIC,

NED, PET)[3][10]

Hi-Di™ Formamide[3][10]

Internal Size Standard (e.g., GeneScan™ 500 LIZ™ Dye Size Standard)[2][10]

Capillary Array and Polymer (e.g., POP-7™) for the CE instrument

Running Buffer for the CE instrument

Detailed Experimental Protocols
Step 1: Genomic DNA Extraction and Quality Control

Extract high-quality genomic DNA from your samples (e.g., tissue, blood, cells) using a

suitable commercial kit or a standard protocol like the CTAB method.[1]

Assess the quality and concentration of the extracted DNA.
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Concentration: Use a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).

Integrity: Run an aliquot of the DNA on a 1% agarose gel to check for high molecular

weight bands with minimal degradation.

Normalize the DNA concentration for all samples to a standard working concentration (e.g.,

10-20 ng/µL) with nuclease-free water.

Step 2: PCR Amplification of SSR Loci
Prepare a PCR master mix for the desired number of reactions plus a 10% surplus to

account for pipetting errors. The reaction can be a singleplex or a multiplex reaction where

multiple primer pairs (with different fluorescent dyes and non-overlapping size ranges) are

combined.[11]

Assemble the PCR reaction in a 96-well PCR plate on ice as described in Table 1.

Table 1: PCR Reaction Setup (per 12.5 µL reaction)

Component Volume (µL) Final Concentration

2x PCR Master Mix 6.25 1x

Forward Primer (10 µM) 0.5 0.4 µM

Reverse Primer (10 µM)¹ 0.5 0.4 µM

Template DNA (10 ng/µL) 1.0 ~10 ng

Nuclease-free Water 4.25 -

Total Volume 12.5

¹One primer of the pair must be fluorescently labeled.

Seal the plate, briefly vortex, and centrifuge to collect the contents at the bottom of the wells.

Place the plate in a thermal cycler and run the program outlined in Table 2. Annealing

temperature and extension time may need optimization based on the specific primers used.

[12]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://mun.ca/biology/scarr/Microsatellite_capillary_electrophoresis.html
https://www.researchgate.net/publication/287217067_Microsatellites_Methods_Protocols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Typical Thermal Cycler Program

Step Temperature (°C) Time Cycles

Initial Denaturation 95 5 min 1

Denaturation 95 30 sec

Annealing 58 90 sec 33

Extension 72 20 sec

Final Extension 60 30 min 1

Hold 4 ∞ 1

(This program is adapted from a published protocol and may require optimization)[10]

Step 3: Preparation for Capillary Electrophoresis
Following PCR, briefly centrifuge the plate. You may wish to run a small aliquot on an

agarose gel to confirm amplification, although this is often unnecessary.

Prepare the sample loading mix in a new 96-well plate. For each sample, combine Hi-Di

Formamide and the internal size standard as detailed in Table 3.

Add a small amount of the PCR product (e.g., 0.5-1.0 µL) to the corresponding well

containing the formamide/size standard mix. The amount of PCR product may need to be

adjusted based on amplification efficiency.

Seal the plate, briefly vortex, and centrifuge.

Denature the samples by heating the plate at 95°C for 3 minutes, followed immediately by

chilling on ice or in a refrigerator for at least 2 minutes.[10]

Table 3: Sample Preparation for Capillary Electrophoresis (per sample)
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Component Volume (µL)

Hi-Di Formamide 10.0

LIZ500 Size Standard 0.3

PCR Product 0.5

Total Volume 10.8

(This recipe is adapted from a published protocol and may vary based on the instrument and

size standard used)[10]

Step 4: Capillary Electrophoresis Run
Ensure the CE instrument has sufficient polymer and running buffer.

Perform a spectral calibration for the specific set of fluorescent dyes being used, if one is not

already loaded and current.[3]

Load the prepared sample plate into the instrument's autosampler.

Set up the run parameters in the instrument control software, specifying the plate layout, run

module, and analysis protocol.

Start the electrophoresis run. The instrument will automatically perform electrokinetic

injection, electrophoresis, and data collection.

Step 5: Data Analysis
Once the run is complete, the raw data is processed by analysis software (e.g.,

GeneMapper™).

The software automatically identifies the peaks from the internal size standard in each

sample to create a standard curve.[9]

It then uses this curve to calculate the precise size (in base pairs) of each fluorescently

labeled fragment from the sample PCR.[9]
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The output is an electropherogram showing the fluorescent peaks for each dye. For a given

SSR locus, a homozygous individual will show a single peak, while a heterozygous individual

will show two distinct peaks.[2]

Review the automated allele calls, manually check for any artifacts (e.g., pull-up peaks,

stutter peaks), and export the final genotype table.

Data Presentation
The final output from the analysis software can be summarized in a genotype table.

Table 4: Example of SSR Genotyping Data Output

Sample ID Locus Name Dye Allele 1 (bp) Allele 2 (bp)

Sample-01 Locus_A 6-FAM 152.34 158.31

Sample-02 Locus_A 6-FAM 154.33 154.33

Sample-03 Locus_B VIC 210.89 214.90

| Sample-04 | Locus_B | VIC | 210.89 | 210.89 |

Logical Relationship for Allele Calling
The process of determining the final allele size involves several logical steps performed by the

analysis software.
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Caption: Logical workflow for allele size determination from raw data.

Troubleshooting
Table 5: Common Troubleshooting Scenarios
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Problem Possible Cause(s) Recommended Solution(s)

No Signal / Very Low Signal

- Failed PCR
amplification.- Injection
failure (air bubble, low
sample volume).- High salt
concentration in PCR
product inhibiting
injection.[13]- Degraded
formamide or size
standard.[13]

- Verify PCR product on an
agarose gel.- Centrifuge
the plate before loading to
remove bubbles.- Dilute
the PCR product or
perform a cleanup step.-
Use fresh, properly stored
reagents.

Broad Peaks

- Degraded polymer or running

buffer.- High salt concentration

in the sample.[13]- Sample

degradation (if plate sat on

instrument too long).

- Replace polymer and buffer.-

Run a size standard-only well

to check if it is a sample issue.

If so, desalt the sample.-

Prepare a fresh plate and run

promptly.

Noisy Baseline / Spikes

- Air bubbles in the capillary or

polymer.- Electrical

interference or voltage

instability.- Particulates in the

sample or reagents.

- Degas buffer and polymer;

perform a bubble removal

protocol.- Ensure stable power

and proper grounding.-

Centrifuge samples; use

filtered reagents.

| Weak Size Standard Signal | - Preferential injection of the sample due to high concentration or

salt.[13]- Incorrect amount of size standard added.- Size standard degradation. | - Reduce the

amount of PCR product in the loading mix.- Verify pipetting accuracy.- Use a fresh aliquot of

size standard. |
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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